Estrone THP Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estrone THP Ether is a derivative of estrone, a naturally occurring estrogen hormone. Estrone is one of the three major estrogens produced by the human body, primarily in the ovaries, placenta, and adipose tissue. The addition of a tetrahydropyranyl (THP) ether group to estrone serves as a protective group, enhancing its stability and making it more suitable for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estrone THP Ether typically involves the protection of the hydroxyl group of estrone using dihydropyran (DHP) in the presence of an acid catalyst. The reaction proceeds under mild acidic conditions to form the THP ether. Common catalysts include pyridinium p-toluenesulfonate (PPTS) or silica-supported perchloric acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign catalysts, such as bismuth triflate, is preferred for large-scale production due to their non-toxic nature and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Estrone THP Ether undergoes various chemical reactions, including:
Oxidation: The THP group can be oxidized under specific conditions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can remove the THP group, regenerating the original hydroxyl group of estrone.
Substitution: The THP group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic hydrolysis or alcoholysis can be employed to remove the THP group
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield estrone ketones, while reduction will regenerate the original estrone molecule .
Wissenschaftliche Forschungsanwendungen
Estrone THP Ether has a wide range of applications in scientific research:
Biology: In biological studies, this compound can be used to investigate the metabolic pathways and interactions of estrone derivatives.
Medicine: Research into hormone replacement therapies and the role of estrogens in various physiological processes often involves the use of this compound.
Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of estrogenic drugs and other hormone-related compounds
Wirkmechanismus
The mechanism of action of Estrone THP Ether involves its conversion back to estrone through the removal of the THP group. Estrone then exerts its effects by binding to estrogen receptors in target tissues, such as the ovaries, uterus, and breast. This binding activates the estrogen receptors, leading to changes in gene expression and subsequent physiological responses .
Vergleich Mit ähnlichen Verbindungen
Estradiol THP Ether: Another estrogen derivative with a THP protective group, used similarly in organic synthesis and research.
Estriol THP Ether: A derivative of estriol, another major estrogen, with applications in hormone research and therapy.
Uniqueness: Estrone THP Ether is unique due to its specific structure and the stability conferred by the THP group. This stability allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C23H30O3 |
---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-13-methyl-3-(oxan-2-yloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H30O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-20,22H,2-5,7,9-13H2,1H3/t18-,19-,20+,22?,23+/m1/s1 |
InChI-Schlüssel |
QOSNUXWKMAFZHA-TYZGACFUSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.